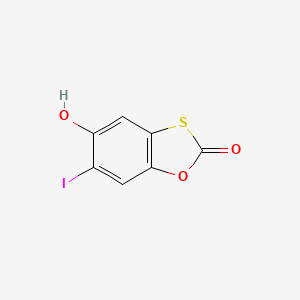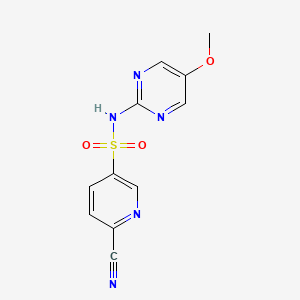
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-6-carboxylic acid, also known as Fmoc-Lys(Dde)-OH, is a chemical compound that is widely used in scientific research. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis. Fmoc-Lys(Dde)-OH is commonly used in peptide synthesis and is known for its high purity and efficiency.
Aplicaciones Científicas De Investigación
Protecting Groups in Synthesis
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-6-carboxylic acid, commonly referred to using the fluoren-9-ylmethoxycarbonyl (Fmoc) group, is widely used to protect hydroxy-groups in synthesis. It is compatible with various acid- and base-labile protecting groups and can be removed conveniently using triethylamine in dry pyridine, allowing for other base-labile protecting groups to remain intact (Gioeli & Chattopadhyaya, 1982).
Hydrogen Bonding Characteristics
The compound displays significant hydrogen bonding characteristics. For instance, 9-Oxo-9H-fluorene-1-carboxylic acid adopts a planar conformation where the carboxyl group internally hydrogen bonds to the ketone O atom. This property influences how the molecules stack in certain directions, impacting their crystalline structure and chemical reactivity (Coté, Lalancette, & Thompson, 1996).
Role in Polymer Synthesis
This compound plays a crucial role in the synthesis of various polymers. For instance, it is used in the synthesis of new diphenylfluorene-based aromatic polyamides. These polyamides are noted for their high solubility in organic solvents, ability to form transparent and tough films, and high thermal stability. Such properties are crucial in materials science, especially for applications requiring robust and versatile polymers (Hsiao, Yang, & Lin, 1999).
Fluorescence and Imaging Applications
The Fmoc group is integral in the development of carbon dots with high fluorescence quantum yield, which are significant in imaging and sensing applications. These applications include bioimaging and the development of sensors for detecting various chemical substances (Shi et al., 2016).
Peptide Synthesis
The Fmoc group is essential in peptide synthesis, especially in creating peptides with difficult sequences. It serves as a reversible protecting group for the amide bond in peptides, helping prevent interchain association during solid-phase peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).
Synthesis of Versatile Fluorophores
It is used in the synthesis of versatile fluorophores, such as in the formation of innovative nicotinonitriles incorporating pyrene and fluorene moieties. These compounds, due to their photophysical properties, are important in materials science and other areas requiring the use of advanced fluorophores (Hussein, El Guesmi, & Ahmed, 2019).
Mecanismo De Acción
Target of Action
Compounds with the fluoren-9-ylmethoxycarbonyl (fmoc) group are often used in peptide synthesis , suggesting that EN300-7435156 may interact with proteins or peptides in the body.
Mode of Action
Fmoc-protected amino acids, which share a similar structure to en300-7435156, are known to be used as coupling agents in peptide synthesis . This suggests that EN300-7435156 might interact with its targets by forming bonds with amino acids or peptides, thereby altering their structure and function.
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3,6-dihydro-2H-pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-5,7-11,18-19H,6,12-13H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDGXTGHQJFERB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-benzyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2355113.png)

![5-morpholino-10,11-dihydrocyclopenta[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8(9H)-one](/img/structure/B2355115.png)
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide](/img/structure/B2355116.png)


![5-fluoro-6-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2355121.png)


![[2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2355126.png)
![5-chloro-2-fluoro-4-[(1S,2R)-2-(2-methylpyrazol-3-yl)cyclohexyl]oxy-N-pyrimidin-4-ylbenzenesulfonamide](/img/structure/B2355128.png)
![2-((3-nitrobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2355129.png)